molecular formula C13H9NO3 B8562796 3-Cyano-2-methoxy-1-naphthoic acid

3-Cyano-2-methoxy-1-naphthoic acid

Cat. No. B8562796
M. Wt: 227.21 g/mol
InChI Key: RNJQXQYJXMLIAZ-UHFFFAOYSA-N
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Patent
US06500818B1

Procedure details

A solution of methyl 2-methoxy-3-cyano-1-naphthoate (0.113 g) and LiOH.H2O (0.0196 g) THF (3 mL), water (1 mL) and methanol (1 mL) was stirred overnight at room temperature. The solution was diluted with saturated sodium bicarbonate and extracted with Et2O. The aqueous layer was acidified to pH 2 by addition of 1N HCl and extracted with Et2O. The organic layer was washed with water (30 mL) and brine (40 mL), dried (sodium sulfate), filtered, and concentrated to a white solid. 1H NMR (DMSO-d6): δ14.06 (broad, 1 H), 8.08-8.02 (m, 1 H), 7.83-7.76 (m, 2 H), 7.69-7.63 (m, 1 H), 4.02 (s, 3 H); MS m/z: 226 (M−1).
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([C:13]#[N:14])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[C:15]([O:17]C)=[O:16].O[Li].O.O.CO>C(=O)(O)[O-].[Na+]>[CH3:1][O:2][C:3]1[C:12]([C:13]#[N:14])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[C:15]([OH:17])=[O:16] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.113 g
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)OC
Name
LiOH.H2O
Quantity
3 mL
Type
reactant
Smiles
O[Li].O
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH 2 by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with water (30 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid

Outcomes

Product
Name
Type
Smiles
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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